molecular formula C25H27N5O3S B2845317 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 886928-55-8

2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2845317
CAS No.: 886928-55-8
M. Wt: 477.58
InChI Key: OUKVXFATLAXNMZ-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine and a diketone.

    Attachment of the Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxybenzyl group is introduced to the triazole ring.

    Formation of the Thioether Linkage: This can be done through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,5-dimethylphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the pyrrole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the triazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxy groups and the pyrrole ring.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and pyrrole-containing molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where triazole and pyrrole derivatives have shown efficacy.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrrole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds. The presence of both the dimethoxybenzyl and the 2,5-dimethylphenyl groups provides distinct steric and electronic properties, potentially leading to unique biological activities and reactivity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide , identified by its CAS number 886928-55-8 , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Structural Overview

The molecular formula of this compound is C25H27N5O3SC_{25}H_{27}N_{5}O_{3}S, with a molecular weight of approximately 477.6 g/mol . The structure includes a triazole ring, a pyrrole moiety, and methoxybenzyl groups, which contribute to its diverse biological activities.

PropertyValue
Molecular Formula C25H27N5O3S
Molecular Weight 477.6 g/mol
CAS Number 886928-55-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against multiple cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways. A notable study indicated that triazole derivatives could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. The target compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. Preliminary results suggest that it exhibits moderate to strong inhibitory effects against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Immunomodulatory Effects

The immunomodulatory effects of triazole derivatives have also been documented. These compounds can enhance immune responses or modulate inflammatory processes, which may be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that the compound significantly inhibited tumor growth in vitro, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Testing : In vitro testing against various microbial strains showed promising results, with the compound exhibiting higher efficacy compared to standard treatments in some cases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and pyrrole enhances its interaction with biological targets:

Functional GroupEffect on Activity
Methoxy Groups Enhance lipophilicity and bioavailability
Pyrrole Moiety Critical for anticancer activity
Triazole Ring Imparts antimicrobial properties

Properties

IUPAC Name

2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-17-7-8-18(2)20(13-17)26-24(31)16-34-25-28-27-23(30(25)29-11-5-6-12-29)15-19-9-10-21(32-3)22(14-19)33-4/h5-14H,15-16H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKVXFATLAXNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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